Cas no 459190-08-0 (6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazine core with a methanesulfonyl substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The methanesulfonyl group enhances electrophilic character, making it a versatile intermediate for further functionalization. Its benzoxazinone scaffold is known for biological activity, suggesting relevance in drug discovery. The compound’s stability and defined stereochemistry facilitate precise synthetic modifications. It may serve as a key building block for developing bioactive molecules, particularly in targeting enzymes or receptors where sulfonyl and benzoxazine motifs are advantageous. Handling requires standard precautions for sulfonylated heterocycles.
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one structure
459190-08-0 structure
Product name:6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No:459190-08-0
MF:C9H9NO4S
MW:227.237061262131
CID:3109929
PubChem ID:4594979

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
    • 6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
    • 2H-1,4-Benzoxazin-3(4H)-one, 6-(methylsulfonyl)-
    • DB-186097
    • SR-01000038488-1
    • SCHEMBL707711
    • JTA19008
    • 6-METHANESULFONYL-2,4-DIHYDRO-1,4-BENZOXAZIN-3-ONE
    • 459190-08-0
    • AKOS002322640
    • EN300-78566
    • 6-(Methylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
    • SR-01000038488
    • Z56874706
    • Oprea1_045833
    • CS-0261448
    • AB00682649-01
    • 6-methylsulfonyl-4H-1,4-benzoxazin-3-one
    • WGDUXYVJCIPSPP-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H9NO4S/c1-15(12,13)6-2-3-8-7(4-6)10-9(11)5-14-8/h2-4H,5H2,1H3,(H,10,11)
    • InChI Key: WGDUXYVJCIPSPP-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 227.02522894Da
  • Monoisotopic Mass: 227.02522894Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 80.9Ų

6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332118-1g
6-Methanesulfonyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
459190-08-0 95%
1g
¥15156.00 2024-05-12
Enamine
EN300-78566-5.0g
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0 95%
5.0g
$2443.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332118-100mg
6-Methanesulfonyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
459190-08-0 95%
100mg
¥5270.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332118-250mg
6-Methanesulfonyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
459190-08-0 95%
250mg
¥7524.00 2024-05-12
TRC
B489138-50mg
6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0
50mg
$ 210.00 2022-06-07
Enamine
EN300-78566-0.1g
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0 95%
0.1g
$293.0 2024-05-22
Enamine
EN300-78566-1.0g
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0 95%
1.0g
$842.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1332118-500mg
6-Methanesulfonyl-3,4-dihydro-2h-1,4-benzoxazin-3-one
459190-08-0 95%
500mg
¥11808.00 2024-05-12
Enamine
EN300-78566-2.5g
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-78566-0.25g
6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
459190-08-0 95%
0.25g
$418.0 2024-05-22

Additional information on 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Introduction to 6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 459190-08-0)

6-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 459190-08-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities and potential therapeutic applications.

The molecular structure of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one features a methanesulfonyl group attached to the benzoxazine ring, which imparts specific chemical and pharmacological characteristics. The methanesulfonyl group is a common functional group in pharmaceuticals, often enhancing the solubility and bioavailability of the compound. This makes 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one a promising candidate for various drug development programs.

Recent studies have explored the potential of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its neuroprotective properties, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has also shown promise as an anti-inflammatory agent. Inflammatory responses are central to many chronic diseases, including arthritis and inflammatory bowel disease. Preclinical studies have indicated that this compound can reduce inflammation by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one could be a valuable therapeutic option for managing inflammatory conditions.

The pharmacokinetic properties of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one have been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These attributes are crucial for developing effective oral medications that can be administered conveniently to patients.

Toxicity studies have also been conducted to ensure the safety of 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. Preclinical data indicate that this compound has a low toxicity profile at therapeutic doses. However, as with any new drug candidate, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

The synthetic route for producing 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the benzoxazine ring and the introduction of the methanesulfonyl group. These processes are well-documented in the literature and can be adapted for large-scale production if needed.

In conclusion, 6-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 459190-08-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating diseases such as neurodegeneration and inflammation.

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